

# potential applications of 4-Bromo-2-iodoaniline in organic synthesis

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## Compound of Interest

Compound Name: **4-Bromo-2-iodoaniline**

Cat. No.: **B187669**

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## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of **4-bromo-2-iodoaniline**, the reaction can be directed to occur selectively at the C-I bond under relatively mild conditions. Subsequent coupling at the C-Br bond can be achieved under more forcing conditions, allowing for the synthesis of unsymmetrical diarylated anilines.

## Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is adapted from procedures for related polyhalogenated anilines and is expected to provide good selectivity for the iodo position.[\[1\]](#)

- Materials:
  - 4-Bromo-2-iodoaniline** (1.0 mmol)
  - Arylboronic acid (1.2 mmol)
  - Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (2 mol%)
  - Triphenylphosphine ( $\text{PPh}_3$ ) (8 mol%)
  - Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 mmol)

- 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
- Procedure:
  - To a dry Schlenk flask, add **4-bromo-2-iodoaniline**, the arylboronic acid, and potassium carbonate.
  - Add palladium(II) acetate and triphenylphosphine.
  - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
  - Add the degassed dioxane/water solvent mixture via syringe.
  - Heat the reaction mixture to 80-90 °C and stir vigorously.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.
  - Dilute the mixture with ethyl acetate and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-arylaniline.

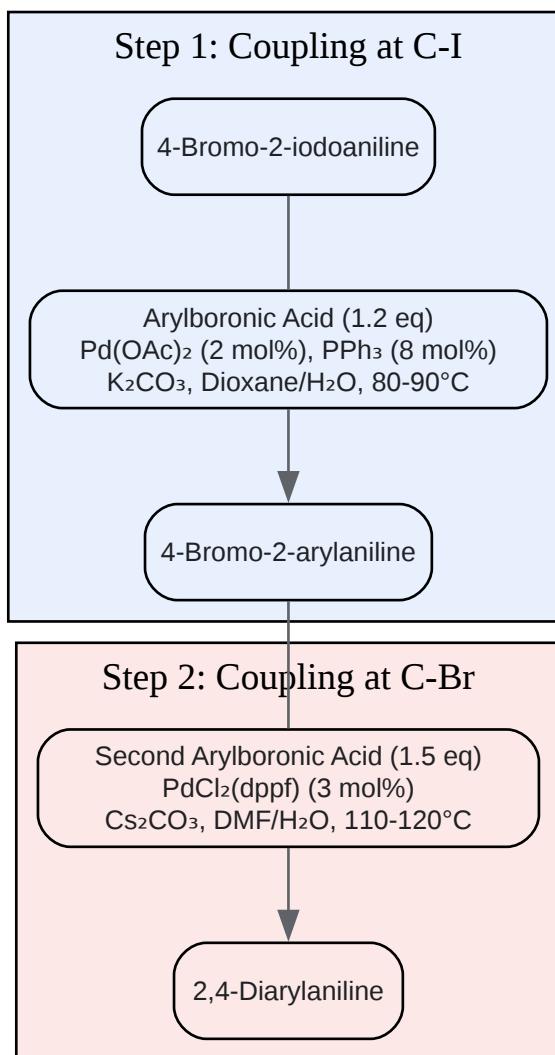
## Quantitative Data: Suzuki-Miyaura Coupling

The following table provides representative yields for Suzuki-Miyaura coupling reactions. While specific data for **4-bromo-2-iodoaniline** is limited in publicly available literature, these examples with related substrates illustrate the expected high efficiency.

Aryl Halide	Coupling Partner	Catalyst System	Base	Solvent	Temp (°C)	Yield (%)
2-Bromo-4-iodopyridine	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Dioxane/H <sub>2</sub> O	80-90	85-95 (expected)
2-Bromo-4-iodopyridine	4-Methoxyphenylboronic acid	PdCl <sub>2</sub> (dppf)	Cs <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	90-100	80-90 (expected)

Note: Yields are based on analogous reactions and may vary.

## Reaction Workflow: Sequential Suzuki-Miyaura Coupling



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Caption: Sequential Suzuki-Miyaura coupling of **4-bromo-2-iodoaniline**.

## Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp<sup>2</sup>-hybridized carbons and sp-hybridized carbons of terminal alkynes. Similar to the Suzuki-Miyaura coupling, the reaction can be performed selectively at the C-I bond of **4-bromo-2-iodoaniline**.

## Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

This protocol is adapted from procedures for the closely related 4-bromo-2,6-diodoaniline.[2][3]

- Materials:

- **4-Bromo-2-iodoaniline** (1.0 mmol)
- Terminal alkyne (1.1 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ) (2 mol%)
- Copper(I) iodide ( $\text{CuI}$ ) (4 mol%)
- Triethylamine ( $\text{Et}_3\text{N}$ ) (2.0 mmol)
- Anhydrous, degassed toluene (5 mL)

- Procedure:

- To a dry Schlenk flask, add **4-bromo-2-iodoaniline**,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , and  $\text{CuI}$ .
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the anhydrous, degassed toluene and triethylamine via syringe.
- Add the terminal alkyne dropwise to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-alkynyl-aniline.

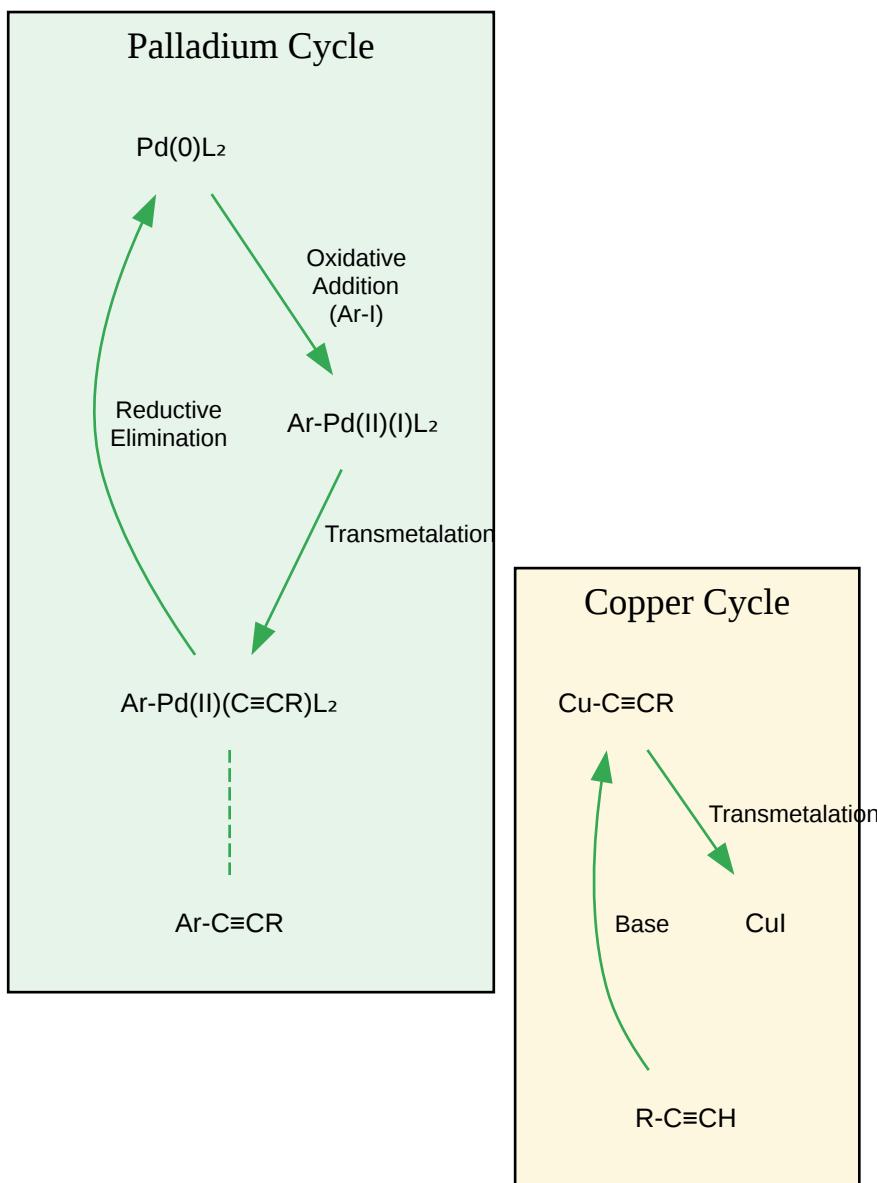
## Quantitative Data: Sonogashira Coupling

The following table presents illustrative yields for the Sonogashira coupling of the related 4-bromo-2,6-diiodoaniline, demonstrating the high efficiency of coupling at the iodo-positions.[\[2\]](#)

Alkyne	Product	Yield (%)
Phenylacetylene	4-Bromo-2,6-bis(phenylethynyl)aniline	85
1-Hexyne	4-Bromo-2,6-di(hex-1-yn-1-yl)aniline	78
(Trimethylsilyl)acetylene	4-Bromo-2,6-bis((trimethylsilyl)ethynyl)aniline	82

Note: Data for 4-bromo-2,6-diiodoaniline; yields for mono-alkynylation of **4-bromo-2-iodoaniline** are expected to be comparable.

## Catalytic Cycle: Sonogashira Coupling



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Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Due to the higher reactivity of the C-I bond, selective amination at the 2-position of **4-bromo-2-iodoaniline** is feasible.

# Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

This is a general protocol that may require optimization for specific amines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Materials:

- **4-Bromo-2-iodoaniline** (1.0 mmol)
- Amine (1.2 mmol)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (2 mol%)
- Xantphos (4 mol%)
- Sodium tert-butoxide ( $\text{NaOtBu}$ ) (1.4 mmol)
- Anhydrous, degassed toluene (5 mL)

- Procedure:

- To an oven-dried Schlenk tube, add  $\text{Pd}(\text{OAc})_2$ , Xantphos, and  $\text{NaOtBu}$ .
- Add **4-bromo-2-iodoaniline** and a stir bar.
- Seal the tube, and evacuate and backfill with argon three times.
- Add the amine and then the degassed toluene via syringe.
- Place the sealed tube in a preheated oil bath at 100 °C.
- Stir the reaction for 12-24 hours, monitoring by TLC.
- After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Concentrate the solution and purify the crude product by flash column chromatography.

# Synthesis of Heterocyclic Scaffolds

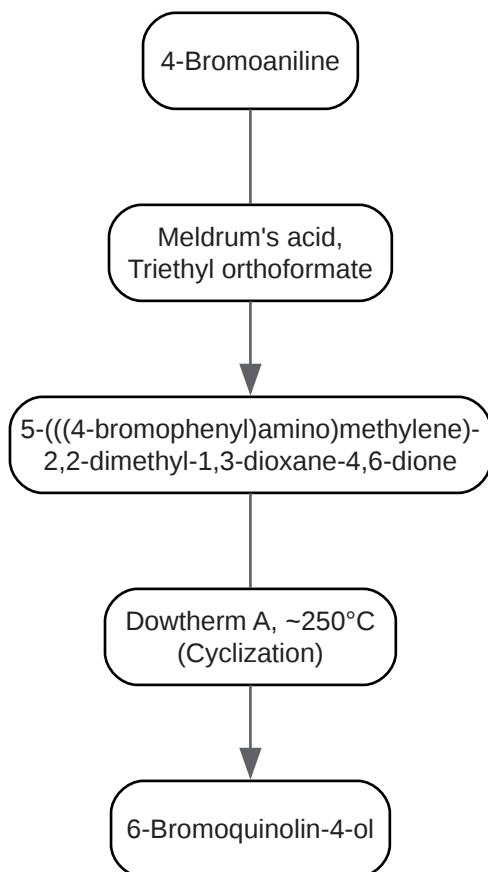
**4-Bromo-2-iodoaniline** is a valuable precursor for the synthesis of various nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products.

## Synthesis of Quinolones

Substituted quinolones, known for their broad-spectrum antibacterial activity, can be synthesized from 4-bromoaniline.<sup>[8]</sup> A similar pathway starting from **4-bromo-2-iodoaniline** would lead to 6-bromo-8-iodo-quinolone derivatives, offering multiple points for further functionalization. A plausible synthetic route involves a Gould-Jacobs reaction or a variation thereof.

## Experimental Workflow: Synthesis of 6-Bromo-4-hydroxyquinoline

This workflow outlines the synthesis of a key quinoline intermediate from 4-bromoaniline.<sup>[8]</sup>



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